molecular formula C7H7ClINO B6304900 5-Chloro-2-ethoxy-3-iodopyridine CAS No. 1826110-06-8

5-Chloro-2-ethoxy-3-iodopyridine

Cat. No. B6304900
CAS RN: 1826110-06-8
M. Wt: 283.49 g/mol
InChI Key: OPGOFBZQGKIHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-ethoxy-3-iodopyridine is a chemical compound with the CAS Number: 1826110-06-8 . It has a molecular weight of 283.5 and its IUPAC name is 5-chloro-2-ethoxy-3-iodopyridine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethoxy-3-iodopyridine is 1S/C7H7ClINO/c1-2-11-7-6 (9)3-5 (8)4-10-7/h3-4H,2H2,1H3 . This indicates the presence of chlorine, iodine, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

5-Chloro-2-ethoxy-3-iodopyridine is a liquid at room temperature . The storage temperature is 2-8°C .

Safety and Hazards

The safety information for 5-Chloro-2-ethoxy-3-iodopyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form various chemical bonds .

Mode of Action

The mode of action of 5-Chloro-2-ethoxy-3-iodopyridine is primarily through its reactivity in chemical reactions. The presence of chlorine and iodine atoms makes the molecule quite polar due to the electronegativity difference between these halogens and carbon. The ethoxy group adds a chain with some hydrophobicity to the molecule. This allows the compound to participate in various chemical reactions, including nucleophilic aromatic substitution reactions.

Biochemical Pathways

Halogenated pyridines are often used in the synthesis of pharmaceuticals and other bioactive compounds, suggesting that they may interact with a variety of biochemical pathways depending on the specific context .

Pharmacokinetics

The presence of the heavy iodine atom likely contributes to a high molecular weight, potentially leading to a high boiling point. The chlorine and iodine atoms might make the molecule somewhat soluble in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The combination of a polar ring and a hydrophobic chain might result in moderate solubility in water.

Result of Action

As a halogenated pyridine, it is likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of effects depending on the specific context .

Action Environment

The action of 5-Chloro-2-ethoxy-3-iodopyridine can be influenced by various environmental factors. For instance, the reactivity of the compound can be affected by the pH, temperature, and solvent conditions of the reaction environment. Additionally, the stability of the compound may be influenced by storage conditions, with a recommended storage temperature of 2-8°C .

properties

IUPAC Name

5-chloro-2-ethoxy-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGOFBZQGKIHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxy-3-iodopyridine

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